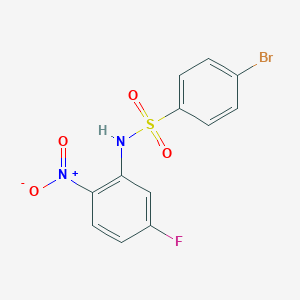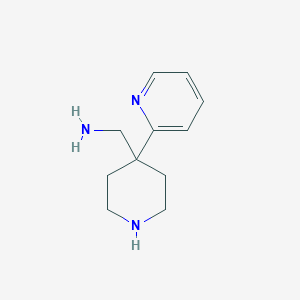![molecular formula C10H14FNO B7934987 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine](/img/structure/B7934987.png)
1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine is an organic compound that features a phenyl ring substituted with a fluoroethoxy group and an ethylamine group
Preparation Methods
The synthesis of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The phenyl ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The resulting ketone is reduced to an alcohol using a reducing agent like lithium aluminum hydride.
Substitution: The alcohol is then converted to a fluoroethoxy group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amination: Finally, the ethylamine group is introduced through a nucleophilic substitution reaction using ethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, while the ethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-Fluoro-ethoxy)-phenyl]-ethylamine include:
1-[4-(2-Chloro-ethoxy)-phenyl]-ethylamine: This compound has a chloroethoxy group instead of a fluoroethoxy group, which can affect its reactivity and binding properties.
1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine: The methoxyethoxy group can influence the compound’s solubility and interaction with molecular targets.
1-[4-(2-Hydroxy-ethoxy)-phenyl]-ethylamine: The hydroxyethoxy group can enhance hydrogen bonding interactions, affecting the compound’s biological activity.
The uniqueness of this compound lies in the presence of the fluoroethoxy group, which can significantly influence its chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMZIRLVGKWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
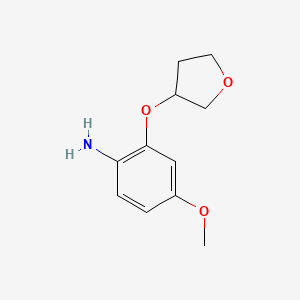
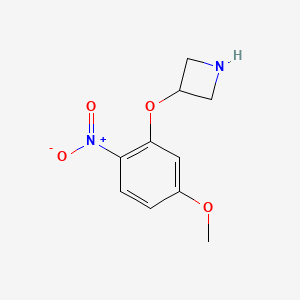
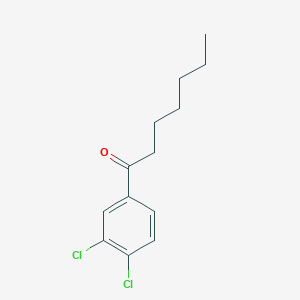
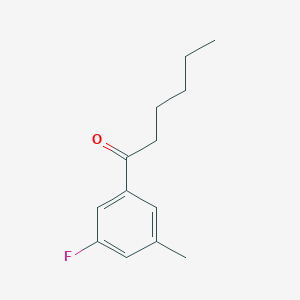
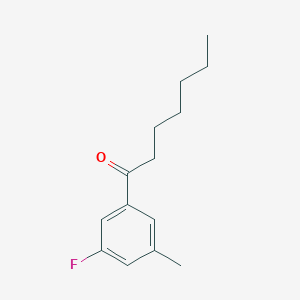
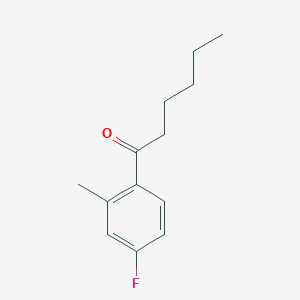
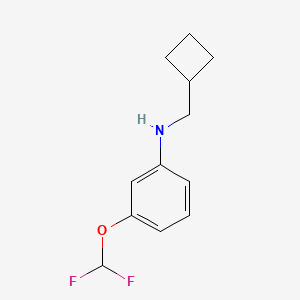
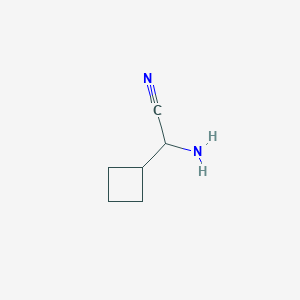
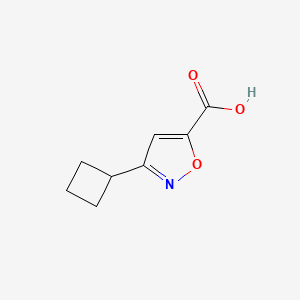
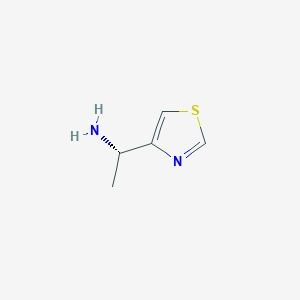
![[4-(2-Fluoro-ethoxy)-phenyl]-acetic acid](/img/structure/B7934989.png)
